5-甲氧基-1,3,4-三苯基-4,5-二氢-1H-1,2,4-三唑

描述

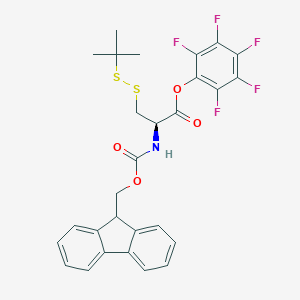

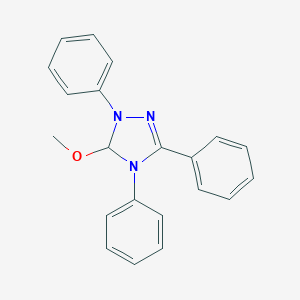

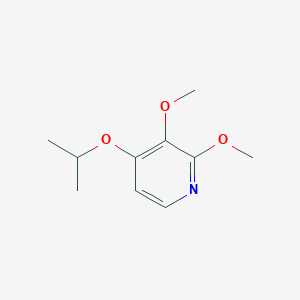

The compound "5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties . The methoxy group attached to the triazole ring may influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves multi-step reactions starting from various precursors. For instance, the preparation of a stable carbene derivative from a 5-methoxytriazoline precursor involves thermal decomposition in vacuo, which results in the elimination of methanol . Another example includes the synthesis of 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles, which are prepared from 4-methoxy benzoic acid using different secondary amines . These methods highlight the versatility of 1,2,4-triazole chemistry and the potential for synthesizing a wide array of derivatives, including the compound of interest.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using a combination of these techniques, and the results were compared with theoretical calculations using density functional theory (DFT) . Such detailed structural analysis is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

1,2,4-Triazole derivatives participate in various chemical reactions, which can be used to further modify the compound or to study its reactivity. For instance, bromine → lithium exchange reactions of dibromo-1,2,3-triazoles have been explored, leading to the synthesis of various substituted triazoles . These reactions demonstrate the potential for chemical transformations that could be applied to the synthesis and functionalization of "5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole".

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. For example, the presence of a methoxy group can affect the compound's solubility, boiling point, and stability . Theoretical calculations, such as those performed for 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, can predict properties like vibrational frequencies and nonlinear optical properties, which are greater than those of urea . Additionally, the lipase and α-glucosidase inhibition activities of some novel heterocyclic compounds derived from 1,2,4-triazoles have been investigated, indicating potential therapeutic applications .

科学研究应用

合成和化学性质

- 该化合物由5-甲氧基三唑啉制备,表现出Wanzlick型卡宾的典型亲核反应性(Enders, Breuer, Kallfass, & Balensiefer, 2003)。

- 它是一种稳定的卡宾,在插入、加成和环加成反应中对各种有机底物表现出反应性(Enders, Breuer, Runsink, & Teles, 1996)。

生物和药理活性

- 1,2,4-三唑衍生物表现出广泛的生物活性,包括在药物化学中的潜在用途(Gürbüz et al., 2020)。

- 一些1,2,4-三唑衍生物对测试微生物表现出抗菌活性(Bektaş et al., 2007)。

- 某些1,2,4-三唑衍生物已被评估其对各种癌细胞系的抗癌活性(Bekircan et al., 2008)。

物理化学性质

- 已经广泛研究了相关1,2,4-三唑衍生物的物理化学性质,包括分子稳定性、构象分析和分子对接研究(Karayel, 2021)。

在化学中的应用

- 它已被用作钌(III) NHC配合物合成的前体(Hitzel, Färber, Bruhn, & Siemeling, 2014)。

其他应用

- 一些衍生自1,2,4-三唑的化合物表现出抗炎和抗伤害感受活性(Upmanyu, Gupta, Shah, & Mishra, 2011)。

属性

IUPAC Name |

3-methoxy-2,4,5-triphenyl-3H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O/c1-25-21-23(18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)22-24(21)19-15-9-4-10-16-19/h2-16,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSYEVZBXOPWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1N(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369784 | |

| Record name | 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole | |

CAS RN |

154643-41-1 | |

| Record name | 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)